molecular formula C17H14O8 B1311221 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone CAS No. 125537-92-0

3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone

Cat. No. B1311221
CAS RN: 125537-92-0
M. Wt: 346.3 g/mol
InChI Key: KPONYCCDEVQZMR-UHFFFAOYSA-N
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Description

The compound 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone is a type of flavone, a class of secondary metabolites with diverse biological activities. Flavones and their derivatives are known for their significant pharmaceutical effects, including antioxidant properties . The synthesis and characterization of such compounds are of considerable interest due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of flavones typically involves the cyclization of chalcone precursors. For instance, 7-hydroxy-3',4'-dimethoxyflavone was synthesized through oxidative cyclization of chalcone, which was prepared by Claisen-Schmidt condensation of 2,4-dihydroxyacetophenones with 3,4-dimethoxybenzaldehydes . Similarly, the synthesis of 3,5,6,7-tetrahydroxyflavones can be achieved by direct demethylation of 3,6-dihydroxy-5,7-dimethoxyflavones using anhydrous aluminum chloride–sodium iodide in acetonitrile . Other methods include selective cleavage of methoxy groups from tetramethoxyflavones and the Baker–Venkataraman method for synthesizing 3-alkyl-3',4',5,7-tetrahydroxyflavones .

Molecular Structure Analysis

The molecular structure of flavones is characterized by the presence of hydroxy and methoxy groups on the flavone skeleton. The position and number of these substituents significantly influence the chemical properties and biological activities of the compounds. For example, the synthesis of 3,5,6-trihydroxy-7-methoxyflavones involves selective cleavage of methoxy groups and subsequent dealkylation . The structures of synthesized flavones are typically confirmed using spectroscopic methods such as UV-Vis, IR, 1H-NMR, and 13C-NMR .

Chemical Reactions Analysis

Flavones undergo various chemical reactions, including selective O-alkylation and dealkylation, which are crucial for modifying their structures and enhancing their biological activities. The selective cleavage of methoxy groups using anhydrous aluminum bromide in acetonitrile is a common reaction in the synthesis of hydroxyflavones . Additionally, the Baker–Venkataraman method involves a three-step process including acylation, methylation, and demethylation to obtain the desired flavones .

Physical and Chemical Properties Analysis

The physical and chemical properties of flavones are influenced by their functional groups. Hydroxyflavones, such as 3,5,7-trihydroxy-6-methoxyflavones, are synthesized through a process that includes selective demethylation and hydrogenolysis . The antioxidant activity of these compounds is often evaluated using methods like the DPPH assay, which measures their ability to scavenge free radicals . The melting points, solubility, and spectral data provide additional information about the physical and chemical properties of these compounds .

Scientific Research Applications

Bioactive Compound Identification

The scientific research applications of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone primarily revolve around its role as a bioactive compound in various plants. For instance, it has been identified as one of the flavonoids isolated from the leaves of Ficus lyrata, alongside other compounds like 5,6-dihydroxy-2-methylchromone and 7,4'-dimethoxyapigenin. These flavonoids were isolated and their structures were established through chemical and spectral evidence, highlighting the compound's significance in natural product chemistry and its potential applications in pharmacognosy and drug discovery (Basudan et al., 2005).

Antibacterial Activity

In the realm of antimicrobial research, this compound has been associated with antibacterial activity. Specifically, compounds closely related to 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone, isolated from Acanthospermum hispidum DC, have demonstrated antibacterial effects against a range of bacterial strains like Salmonella typii and Staphylococcus aureus. This is indicative of the potential of such flavones in the development of new antibacterial agents, with implications for addressing antibiotic resistance and the treatment of infectious diseases (Edewor & Olajire, 2011).

Enzyme Inhibition and Antiviral Activity

Furthermore, flavones structurally similar to 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone have been found to exhibit inhibitory activity against DNA topoisomerase IIα and have shown anti-HIV-1 activity. This suggests potential therapeutic applications in cancer treatment and antiviral therapies, reflecting the compound's relevance in medicinal chemistry and pharmacology (Kongkum et al., 2012).

Future Directions

While specific future directions for 3’,5,5’,7-Tetrahydroxy-4’,6-dimethoxyflavone are not mentioned, flavones in general are being extensively studied for their potential therapeutic applications . Their antioxidant, anti-inflammatory, and anticancer properties make them promising candidates for drug development .

properties

IUPAC Name

2-(3,5-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O8/c1-23-16-9(19)3-7(4-10(16)20)12-5-8(18)14-13(25-12)6-11(21)17(24-2)15(14)22/h3-6,19-22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPONYCCDEVQZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1O)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438379
Record name 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone

CAS RN

125537-92-0
Record name 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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